2-Hydroxy-3-(4-nitrophenyl)prop-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-(4-nitrophenyl)prop-2-enal is an organic compound with the molecular formula C9H7NO4 It is characterized by the presence of a hydroxyl group, a nitrophenyl group, and an enal (a compound containing both an alkene and an aldehyde group)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(4-nitrophenyl)prop-2-enal typically involves the condensation of 4-nitrobenzaldehyde with a suitable precursor under basic conditions. One common method is the Knoevenagel condensation, where 4-nitrobenzaldehyde reacts with malonic acid or its derivatives in the presence of a base such as piperidine. The reaction is usually carried out in ethanol and requires refluxing for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Knoevenagel condensation process to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(4-nitrophenyl)prop-2-enal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alcohols or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 2-Hydroxy-3-(4-nitrophenyl)prop-2-enoic acid.
Reduction: 2-Hydroxy-3-(4-aminophenyl)prop-2-enal.
Substitution: Various esters or ethers depending on the substituent used.
Scientific Research Applications
2-Hydroxy-3-(4-nitrophenyl)prop-2-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It can be used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism by which 2-Hydroxy-3-(4-nitrophenyl)prop-2-enal exerts its effects is primarily through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The aldehyde group can form Schiff bases with amines, leading to various biological activities. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity .
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxy-2-methoxyphenyl)prop-2-enal: Similar structure but with a methoxy group instead of a nitro group.
2-Cyano-3-(4-nitrophenyl)prop-2-enal: Contains a cyano group instead of a hydroxyl group.
Uniqueness
2-Hydroxy-3-(4-nitrophenyl)prop-2-enal is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both a hydroxyl and a nitro group allows for diverse chemical transformations and interactions with biological targets.
Properties
CAS No. |
116204-36-5 |
---|---|
Molecular Formula |
C9H7NO4 |
Molecular Weight |
193.16 g/mol |
IUPAC Name |
2-hydroxy-3-(4-nitrophenyl)prop-2-enal |
InChI |
InChI=1S/C9H7NO4/c11-6-9(12)5-7-1-3-8(4-2-7)10(13)14/h1-6,12H |
InChI Key |
VKDMHVGBEQABHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=C(C=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.